Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a hydroxypropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol for nucleophilic substitution.
Major Products
Oxidation: 3-(4-bromo-3-methylphenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(4-hydroxy-3-methylphenyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate can be compared with similar compounds such as:
Ethyl 3-(4-chloro-3-methylphenyl)-3-hydroxypropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(4-bromo-3-ethylphenyl)-3-hydroxypropanoate: Similar structure but with an ethyl group instead of a methyl group.
Ethyl 3-(4-bromo-3-methylphenyl)-3-oxopropanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Properties
Molecular Formula |
C12H15BrO3 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
ethyl 3-(4-bromo-3-methylphenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15BrO3/c1-3-16-12(15)7-11(14)9-4-5-10(13)8(2)6-9/h4-6,11,14H,3,7H2,1-2H3 |
InChI Key |
LJMQDDNLWXHVJW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)Br)C)O |
Origin of Product |
United States |
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